molecular formula C18H8I6N2Na2O7 B13729691 Ioglycamide disodium CAS No. 3737-71-1

Ioglycamide disodium

Cat. No.: B13729691
CAS No.: 3737-71-1
M. Wt: 1171.7 g/mol
InChI Key: FJXNNXNSEXRWGF-UHFFFAOYSA-L
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Description

Ioglycamide disodium is a chemical compound with the molecular formula C18H8I6N2O7.2Na. It is a radiopaque contrast agent used primarily in medical imaging to enhance the visibility of internal structures in radiographic procedures. The compound is known for its high iodine content, which contributes to its effectiveness in absorbing X-rays and providing clear images of the body’s internal organs and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ioglycamide disodium involves the iodination of specific aromatic compounds followed by the introduction of amide groups. The process typically includes the following steps:

    Iodination: Aromatic compounds are treated with iodine and an oxidizing agent to introduce iodine atoms into the aromatic ring.

    Amidation: The iodinated aromatic compounds are then reacted with amines to form amide bonds, resulting in the formation of ioglycamide.

    Disodium Salt Formation: The final step involves the conversion of ioglycamide into its disodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to carry out the iodination and amidation reactions.

    Purification: Purification steps such as crystallization, filtration, and washing to obtain high-purity this compound.

    Quality Control: Rigorous quality control measures to ensure the final product meets the required standards for medical use.

Chemical Reactions Analysis

Types of Reactions

Ioglycamide disodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated quinones, while reduction may yield iodinated amines.

Scientific Research Applications

Ioglycamide disodium has several scientific research applications, including:

    Medical Imaging: Used as a contrast agent in radiographic procedures to enhance the visibility of internal structures.

    Pharmacokinetics Studies: Employed in studies to understand the distribution, metabolism, and excretion of iodine-containing compounds in the body.

    Biological Research: Used in experiments to study the effects of iodine on biological systems and its role in various biochemical pathways.

    Industrial Applications: Utilized in the development of new radiopaque materials and imaging agents.

Mechanism of Action

Ioglycamide disodium exerts its effects by absorbing X-rays due to its high iodine content. When injected into the body, the compound enhances the contrast of internal structures in radiographic images. The iodine atoms in this compound interact with X-rays, absorbing them and preventing their passage through the body. This results in a clear and detailed image of the targeted area.

Comparison with Similar Compounds

Similar Compounds

    Iodipamide: Another iodine-containing contrast agent used in medical imaging.

    Iodixanol: A non-ionic, water-soluble contrast agent with similar applications.

    Iohexol: A widely used contrast agent with a similar mechanism of action.

Uniqueness of Ioglycamide Disodium

This compound is unique due to its specific chemical structure and high iodine content, which provide excellent radiopacity and image contrast. Its disodium salt form enhances its solubility and stability, making it suitable for various medical imaging applications.

Properties

CAS No.

3737-71-1

Molecular Formula

C18H8I6N2Na2O7

Molecular Weight

1171.7 g/mol

IUPAC Name

disodium;3-[[2-[2-(3-carboxylato-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoate

InChI

InChI=1S/C18H10I6N2O7.2Na/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;;/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2

InChI Key

FJXNNXNSEXRWGF-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+]

Origin of Product

United States

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